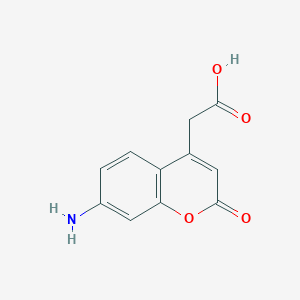

2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid

Overview

Description

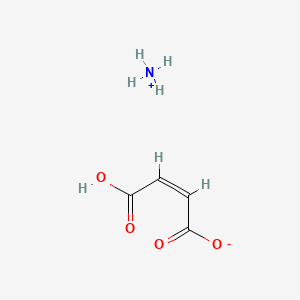

“2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid” is a small organic molecule with the molecular formula C11H9NO4 . It is a member of the coumarin family of compounds, which are known for their diverse biological activities.

Synthesis Analysis

The synthesis of “2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid” involves several stages. The crude product could be used in the next step without further purification . The reaction was quenched with 2M HCl (pH adjusted to 2), and extracted with THF: EtOAc (5:1) three times .Molecular Structure Analysis

The molecular structure of “2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid” has been analyzed using various spectroscopic techniques such as HRMS, EIMS, IR, UV–Vis, 1 H-NMR, 13 C { 1 H} NMR and DEPT-135 spectra .Chemical Reactions Analysis

The chemical reactions involving “2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid” have been studied. The organic phase was concentrated to afford the crude product .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid” include a boiling point, molar refractivity, lipophilicity, water solubility, and more . It is soluble in DMSO and methanol .Scientific Research Applications

Antimicrobial Activity

The compound has shown high antimicrobial activity against various bacteria such as Staphylococcus pneumoniae, and slightly less activity against Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus, and Salmonella panama .

Synthesis of Derivatives

It serves as a key intermediate in the synthesis of several series of new compounds, including Schiff’s bases and hydrazide derivatives, which have potential applications in medicinal chemistry .

Photoreactive Cellulose Derivatives

The compound may be used in the synthesis of water-soluble, photoactive cellulose derivatives, which could have applications in photodynamic therapy or as photo-activated adhesives .

Direct Synthesis of Coumarins

It can be involved in the direct synthesis of 4-(monoalkylamino)coumarins from primary amines, which are important intermediates in pharmaceuticals .

Chemical Research and Development

The compound is used in various chemical reactions and processes as part of research and development in synthetic chemistry, as indicated by its use in reactions involving TMSCl and DIPEA .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid are currently unknown. The compound is a derivative of coumarin , which has been widely studied for its diverse biological activities.

Mode of Action

As a derivative of coumarin, it may share some of the biological activities of coumarin compounds, which include anti-inflammatory, antioxidant, and antimicrobial effects . .

Biochemical Pathways

Coumarin derivatives have been shown to interact with various biochemical pathways, including those involved in inflammation and oxidative stress . .

Result of Action

Based on its structural similarity to coumarin, it may have anti-inflammatory, antioxidant, and antimicrobial effects . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid is not well studied. Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity and stability of the compound. The compound is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

properties

IUPAC Name |

2-(7-amino-2-oxochromen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5H,3,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPASMQQUFOLZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=O)C=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476510 | |

| Record name | (7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid | |

CAS RN |

85157-21-7 | |

| Record name | (7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280669.png)

![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)

![2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine](/img/structure/B1280695.png)